molecular formula C18H13Cl3N2O3 B3582780 3-chloro-1-(2,4-dichlorophenyl)-4-((2-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione

3-chloro-1-(2,4-dichlorophenyl)-4-((2-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione

Cat. No.: B3582780
M. Wt: 411.7 g/mol
InChI Key: XARVKUDQOHVZER-UHFFFAOYSA-N
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Description

3-chloro-1-(2,4-dichlorophenyl)-4-((2-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring substituted with chloro, dichlorophenyl, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(2,4-dichlorophenyl)-4-((2-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with ethoxyaniline to form an intermediate Schiff base. This intermediate then undergoes cyclization with chloroacetyl chloride in the presence of a base to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(2,4-dichlorophenyl)-4-((2-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-1-(2,4-dichlorophenyl)-4-((2-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2,4-dichlorophenyl)-4-((2-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(2,4-dichlorophenyl)-4-((2-methoxyphenyl)amino)-1H-pyrrole-2,5-dione
  • 3-chloro-1-(2,4-dichlorophenyl)-4-((2-phenyl)amino)-1H-pyrrole-2,5-dione

Uniqueness

3-chloro-1-(2,4-dichlorophenyl)-4-((2-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with biological targets

Properties

IUPAC Name

3-chloro-1-(2,4-dichlorophenyl)-4-(2-ethoxyanilino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl3N2O3/c1-2-26-14-6-4-3-5-12(14)22-16-15(21)17(24)23(18(16)25)13-8-7-10(19)9-11(13)20/h3-9,22H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XARVKUDQOHVZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C(=O)N(C2=O)C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-1-(2,4-dichlorophenyl)-4-((2-ethoxyphenyl)amino)-1H-pyrrole-2,5-dione

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